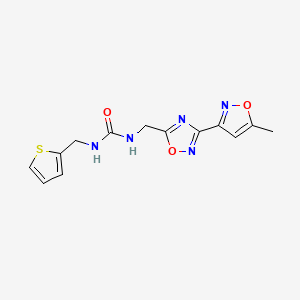

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c1-8-5-10(17-20-8)12-16-11(21-18-12)7-15-13(19)14-6-9-3-2-4-22-9/h2-5H,6-7H2,1H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZMWQIKNLNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative.

Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the desired structure.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₁N₃O

- Molecular Weight : 201.22 g/mol

- IUPAC Name : N'-phenyl-1H-pyrrole-2-carbohydrazide

The compound features a pyrrole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Pharmacological Applications

-

Antimicrobial Activity :

- Studies have shown that derivatives of carbohydrazide, including N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, exhibit significant antibacterial properties against various strains of bacteria such as E. coli and Staphylococcus aureus .

- The mechanism involves disruption of bacterial cell wall synthesis, which is crucial for their survival.

- Anti-inflammatory Effects :

- Anticancer Potential :

Material Science Applications

- Polymeric Materials :

- Sensors and Detection Systems :

Case Study 1: Antibacterial Activity

A study conducted on various carbohydrazide derivatives, including N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, revealed significant antibacterial activity against both gram-positive and gram-negative bacteria. The disc diffusion method was utilized to evaluate the efficacy against E. coli and S. aureus, yielding promising results that suggest further investigation into clinical applications .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with N',N'-diphenyl-1H-pyrrole-2-carbohydrazide showed a marked decrease in cell viability, indicating its potential as a chemotherapeutic agent. The study highlighted the need for further exploration into its mechanism of action and potential synergistic effects with existing cancer therapies .

Mechanism of Action

The mechanism of action of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkers and Heterocyclic Substituents

Compound A : 1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

- Key Differences :

- Thiophene substitution at position 3 (vs. 2 in the target compound).

- Cyclohexyl group attached to oxadiazole (vs. 5-methylisoxazole).

- Methoxyphenyl urea substituent (vs. thiophen-2-ylmethyl).

- Implications: The 3-thiophene position may reduce planarity compared to 2-thiophene, affecting binding interactions.

Compound B : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea

- Key Differences :

- Replaces oxadiazole with a triazole-thioether linkage.

- Phenyl groups dominate the structure (vs. heteroaromatic rings in the target).

- Implications :

Compound C: 2-[5-Fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol

- Key Differences: Ethanol-phenoxy side chain (vs. urea linker). Fluorine substituent on the aromatic ring.

- Implications: Hydrophilic ethanol group may improve solubility but reduce membrane permeability. Fluorine’s electronegativity could enhance binding to hydrophobic pockets .

Biological Activity

The compound 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule characterized by its unique heterocyclic structures, including isoxazole and oxadiazole rings. These features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

| Component | Structure | Biological Significance |

|---|---|---|

| 5-Methylisoxazole | Structure | Known for antibacterial properties. |

| 1,2,4-Oxadiazole | Structure | Exhibits various biological activities including anticancer effects. |

| Thiophene | Structure | Contributes to the compound's pharmacological profile. |

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The general synthetic pathway includes:

- Formation of the isoxazole ring : This step often involves cyclization reactions using appropriate precursors.

- Oxadiazole formation : Utilizing hydrazine derivatives for the synthesis of oxadiazole.

- Urea linkage : The final step involves coupling with thiophenes to form the urea bond.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and oxadiazole frameworks exhibit significant antimicrobial activity. Specifically, oxadiazole derivatives have been shown to modulate enzyme activities that are crucial for microbial survival and proliferation.

Antitumor Activity

Studies have demonstrated that similar compounds can inhibit various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to show potent anticancer effects by targeting specific kinases involved in cell proliferation and survival pathways.

The biological activity of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea may be attributed to its ability to interact with various biological targets, including:

- Kinases : Many oxadiazole derivatives act as inhibitors of kinases such as EGFR and VEGFR, which are critical in cancer biology.

- Enzymes : The compound may modulate the activity of enzymes involved in lipid metabolism and other metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study on oxadiazole derivatives revealed that compounds similar to our target showed significant inhibitory effects against MCF-7 breast cancer cells with IC50 values in the nanomolar range .

- Kinase Inhibition : Research has shown that certain oxadiazole derivatives possess strong inhibitory activity against focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in tumor angiogenesis .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to active sites of target kinases, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- The compound’s synthesis typically involves multi-step reactions, starting with the formation of heterocyclic intermediates (e.g., 5-methylisoxazole-3-yl and 1,2,4-oxadiazole moieties) followed by coupling with thiophene-methylurea derivatives. Key steps include cyclization using anhydrous toluene under reflux and purification via crystallization from ethanol-acetic acid mixtures .

- Optimize yields by controlling stoichiometry (e.g., 0.01 mol amine to 0.01 mol azide) and reaction time (1–2 hours for cyclization). Use TLC or HPLC to monitor intermediate purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the oxadiazole and thiophene rings.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected ) and isotopic patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .

Q. How can researchers design initial biological screening assays for this compound?

- Methodology :

- Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the urea and heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity).

- For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can computational methods predict target binding modes and guide structural modifications?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystal structures of homologous enzymes (e.g., COX-2 or CYP450 isoforms). Focus on hydrogen bonding between the urea group and catalytic residues.

- Use QSAR models to prioritize substituents (e.g., methylisoxazole vs. phenyl) for enhanced affinity .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration) to identify bioavailability limitations.

- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxides from thiophene) that may differ in activity .

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratios, catalyst loading). For example, reduce cyclopropane ring-opening side reactions by substituting HCl with milder acids.

- Continuous Flow Chemistry : Improve heat transfer and reduce reaction times for high-yield intermediate steps .

Q. What mechanistic studies are recommended to elucidate its mode of action in enzyme inhibition?

- Methodology :

- Kinetic Studies : Determine values via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between cancer cell lines?

- Methodology :

- Cell Panel Screening : Test across diverse lines (e.g., NCI-60) to identify lineage-specific sensitivities.

- Transcriptomic Profiling : Correlate activity with expression of putative targets (e.g., via RNA-seq) to validate mechanism .

Q. What experimental controls are essential when comparing this compound to analogs with divergent bioactivity?

- Methodology :

- Structural Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., thiophene → furan) to isolate pharmacophore contributions.

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups to normalize assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.